Home > Products > Screening Compounds P58798 > barnidipine hydrochloride
barnidipine hydrochloride - 101979-04-8

barnidipine hydrochloride

Catalog Number: EVT-1508085
CAS Number: 101979-04-8
Molecular Formula: C7H13N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Barnidipine hydrochloride is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It is recognized for its long-lasting effects and selectivity, making it a valuable therapeutic agent in managing high blood pressure. The compound exhibits optical isomerism due to the presence of two chiral centers, leading to four possible isomers. Among these, the (S,S) isomer is noted for being the most potent and longest-acting variant .

Source and Classification

Barnidipine hydrochloride is classified as a calcium channel blocker under the pharmacological category of antihypertensive agents. Its chemical structure allows it to effectively inhibit calcium influx into vascular smooth muscle and cardiac muscle cells, thereby promoting vasodilation and reducing blood pressure. The compound is synthesized from various precursors through multi-step chemical reactions that involve chiral resolution techniques to isolate the desired isomer .

Synthesis Analysis

Methods and Technical Details

The synthesis of barnidipine hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with (S)-1-benzyl-3-hydroxypyrrolidine, which reacts with diketene to form an acetoacetoxy intermediate.
  2. Formation of Dihydropyridine: This intermediate undergoes further reactions with m-nitrobenzaldehyde and 3-aminocrotonic acid methyl ester to yield a mixture of diastereomers.
  3. Chiral Resolution: The desired (S,S) isomer is isolated through column chromatography, which separates the diastereomers based on their differing polarities .
  4. Final Salt Formation: The isolated compound is then converted to its hydrochloride salt form, enhancing its solubility and stability .
Molecular Structure Analysis

Structure and Data

The molecular structure of barnidipine hydrochloride can be represented as follows:

  • Molecular Formula: C22_{22}H28_{28}ClN3_{3}O5_{5}
  • Molecular Weight: 433.92 g/mol
  • Structural Features: The compound features a dihydropyridine core, a pyrrolidinyl ring, and various functional groups that contribute to its pharmacological activity.

Structure of Barnidipine Hydrochloride

The stereochemistry is critical for its activity; the (S,S) configuration enhances its binding affinity to calcium channels compared to other isomers .

Chemical Reactions Analysis

Reactions and Technical Details

Barnidipine hydrochloride can participate in various chemical reactions:

  1. Dehydrogenation: Under UV light exposure in the presence of manganese dioxide, barnidipine can undergo dehydrogenation, converting the dihydropyridine moiety into a pyridine structure. This reaction results in the formation of impurities that are monitored during synthesis .
  2. Hydrolysis Reactions: Selective hydrolysis can be performed under basic conditions using reagents like potassium hydroxide or sodium hydroxide, facilitating the conversion of intermediates into barnidipine hydrochloride .
  3. Esterification: The compound can also react with carboxylic acids or their derivatives to form esters, which may be relevant in modifying its pharmacokinetic properties .
Mechanism of Action

Process and Data

Barnidipine hydrochloride exerts its antihypertensive effects primarily through the inhibition of voltage-gated calcium channels in vascular smooth muscle cells. By blocking these channels, barnidipine reduces intracellular calcium levels, leading to relaxation of smooth muscle and subsequent vasodilation.

  • Calcium Channel Inhibition: The drug binds preferentially to the inactive state of the calcium channels, preventing their opening during depolarization.
  • Vasodilation Effect: This mechanism results in decreased peripheral vascular resistance and lower blood pressure.

Clinical studies have shown that barnidipine effectively lowers blood pressure over extended periods without significant reflex tachycardia, a common side effect associated with other calcium channel blockers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Barnidipine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in methanol and ethanol; slightly soluble in water
  • Melting Point: Approximately 160°C
  • Polymorphism: Exhibits polymorphism with different crystalline forms affecting solubility and bioavailability .

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Barnidipine hydrochloride is primarily used as an antihypertensive medication. Its applications include:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Long-term Treatment: Due to its prolonged action, it is suitable for once-daily dosing regimens.
  • Research Applications: Investigated for potential benefits in cardiovascular health beyond hypertension control.

Chemical and Structural Profile of Barnidipine Hydrochloride

Molecular Characterization and Stereochemical Configuration

Barnidipine hydrochloride (C₂₇H₃₀ClN₃O₆; molecular weight 528.00 g/mol) is a dihydropyridine (DHP) calcium channel blocker distinguished by its complex chiral architecture [1]. The molecule contains two stereogenic centers, generating four potential enantiomers. The pharmacologically active component is exclusively the (3'S,4S)-enantiomer, which demonstrates superior potency and extended duration of action compared to other stereoisomers [1] [9]. This stereospecific configuration is critical for its high-affinity binding to L-type calcium channels in vascular smooth muscle, with a reported binding affinity (Ki) of 0.21 nmol/L against [³H]nitrendipine sites [6].

The molecular structure integrates a 1,4-dihydropyridine core substituted at C4 with a 3-nitrophenyl ring, which is essential for redox modulation. The C3 and C5 positions are esterified with methyl ester and (3'S)-1-benzylpyrrolidin-3-yl ester groups, respectively, creating an asymmetric ester environment [1] [4]. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the S-configuration at C3' of the pyrrolidine ring and the S-configuration at C4 of the dihydropyridine ring optimize spatial orientation for target engagement [4] [9]. This stereochemical precision results in enhanced vascular selectivity and absence of reflex tachycardia, distinguishing it from racemic DHP analogs [1].

Table 1: Atomic and Stereochemical Properties of Barnidipine Hydrochloride

PropertySpecification
Molecular FormulaC₂₇H₃₀ClN₃O₆
CAS Registry Number104757-53-1
Chiral CentersC4 (dihydropyridine), C3' (pyrrolidine)
Active Enantiomer(3'S,4S)-isomer
Absolute Configuration(3S,4S)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride
Binding Affinity (Ki)0.21 nmol/L (L-type Ca²⁺ channels)

Synthesis Pathways and Process Development

The industrial synthesis of barnidipine hydrochloride is a seven-step enantioselective process emphasizing chiral resolution and avoiding chromatographic purification to enable scalability [2] [7] [8]. A pivotal improvement over early methods is the use of cinchonine-mediated resolution, which achieves 99.2% enantiomeric excess (e.e.) and 75.3% yield of the key intermediate (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (optical purity: [α]ᴅ = -25.9 in acetone) [4] [8]. The optimized pathway proceeds as follows:

  • Acylation of 3-hydroxypropionitrile: Reacted with diketene in the presence of triethylamine (80°C, 6 h) to form 2-cyanoethyl 3-oxobutanoate (54% yield) [8].
  • Knoevenagel Condensation: 2-Cyanoethyl 3-oxobutanoate reacts with 3-nitrobenzaldehyde in isopropanol with ammonium acetate catalysis (room temperature, 15 h) to yield 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (80.8% yield) [4] [8].
  • Cyclization: Treatment with methyl 3-aminobut-2-enoate in methanol under reflux (2 h) generates the racemic dihydropyridine intermediate 3-(2-cyanoethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (91.1% yield) [4].
  • Hydrolysis and Resolution: Saponification with NaOH/HCl followed by cinchonine resolution isolates the (R)-monocarboxylic acid intermediate (76.5% yield, 99.2% e.e.) [4] [8].
  • Esterification: The acid intermediate is activated with phosphorus pentachloride (−20°C) and coupled with (S)-1-benzylpyrrolidin-3-ol in dichloromethane to yield barnidipine free base (65.5% yield) [4].
  • Salt Formation: Treatment with ethanolic HCl furnishes barnidipine hydrochloride (99.8% optical purity; [α]ᴅ = +116.5 in MeOH) [4].

Critical process innovations include:

  • Temperature-controlled activation (−20°C) during esterification to minimize racemization [4].
  • Solvent engineering using aprotic polar solvents (DCM) to suppress impurity formation [7] [8].
  • Cinchona alkaloid resolution replacing L-(-)-malic acid, improving optical purity and yield [8].

Table 2: Key Steps in Barnidipine Hydrochloride Synthesis

StepInputsConditionsOutputYield
Acylation3-Hydroxypropionitrile + DiketeneEt₃N, 80°C, 6h2-Cyanoethyl 3-oxobutanoate54%
Knoevenagel Condensation3-Nitrobenzaldehyde + Acylated nitrileNH₄OAc, i-PrOH, RT, 15h2-Cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate80.8%
CyclizationBenzylidene intermediate + β-enamino esterMeOH, reflux, 2hRacemic dihydropyridine diester91.1%
Hydrolysis/ResolutionDiester + CinchonineNaOH/HCl then chiral res.(R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3-carboxylic acid76.5% (99.2% e.e.)
Esterification/Salt Form.Acid + (S)-1-Benzylpyrrolidin-3-ol + HClPCl₅, DCM, then EtOH/HClBarnidipine hydrochloride65.5% (99.8% e.e.)

Structural Analogues and Impurity Profiling

Four structurally related impurities have been identified during barnidipine hydrochloride manufacturing, necessitating stringent chromatographic control (HPLC with Agilent ZORBAX Eclipse C18 column) [4] [5]. These impurities arise from stereochemical inversion, dehydrogenation, ester interchange, or raw material contamination:

  • Impurity 2 (Diastereomer): (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. Forms due to residual (S)-enantiomer of the monocarboxylic acid intermediate during resolution. Shares identical mass and NMR spectra with barnidipine but exhibits distinct HPLC retention [4] [5].
  • Impurity 3 (Dehydrogenation Product): 3-(R)-1-Benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. Generated via aromatization of the 1,4-DHP ring under oxidative stress (e.g., light exposure). Mass spectrometry confirms [M+H]⁺ at m/z 489.0 (Δ−2 Da vs. barnidipine) [4] [5].
  • Impurity 4 (Ethyl Ester Analog): (S)-3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Forms during ethanol-assisted recrystallization via transesterification. Detected at HPLC RRT 3.14 [5].
  • Impurity 5 (Pyrrolidine Ethyl Ester): (3'S,4S)-1-Benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. Results from ethyl 3-aminobut-2-enoate contamination in methyl ester reagent. [M+H]⁺ at m/z 505.2 (Δ+14 Da) [5].

Table 3: Characterization of Barnidipine Hydrochloride Impurities

ImpurityStructureOriginHPLC RRTKey MS/NMR Features
Impurity 2(3'S,4R)-diastereomerIncomplete chiral resolution-Same MS/NMR as API; different retention
Impurity 3Aromatized pyridine ringOxidative degradation1.68[M+H]⁺ 489.0; loss of dihydro protons in ¹H-NMR
Impurity 4C3 ethyl esterEthanol transesterification3.14Ethyl CH₂ (δ 4.10 ppm, q); CH₃ (δ 1.20 ppm, t)
Impurity 5C3 ethyl ester + C3' benzylpyrrolidineEthyl β-enamino ester contamination1.84[M+H]⁺ 505.2; ethyl NMR signals

Physicochemical Properties: Lipophilicity and Partition Coefficients

Barnidipine hydrochloride exhibits marked lipophilicity (log P = 4.12, predicted by ALOGPS), which governs its membrane permeability and plasma protein binding [1] [6] [10]. This high log P value arises from its hydrophobic 3-nitrophenyl and benzylpyrrolidine substituents, positioning it among the most lipophilic DHPs (e.g., compared to nifedipine log P = 2.20). Experimental partition coefficient studies in n-octanol/water systems confirm its preferential distribution into lipid phases, correlating with:

  • Enhanced vascular tissue partitioning: Drives selectivity for vascular smooth muscle over cardiac muscle [1] [6].
  • AGP binding predominance: Binds extensively to α₁-acid glycoprotein (AGP) F1/S variants via hydrophobic interactions, as demonstrated by Kd correlations with lipophilicity (log P) [10].

The compound has low water solubility (0.004 mg/mL) and exists as a hydrochloride salt to improve bioavailability [1] [3]. Its pKa values are 16.97 (acidic) and 8.11 (basic), indicating protonation of the pyrrolidine nitrogen at physiological pH, further enhancing solubility in acidic microenvironments [1].

Table 4: Experimental Physicochemical Parameters

PropertyValueMethod/SystemBiological Implication
log P (octanol/water)4.12ALOGPS predictionHigh membrane permeability
Water Solubility0.004 mg/mLExperimental (ALOGPS)Formulation challenges; requires salt form
pKa (strongest acidic)16.97Chemaxon predictionLow deprotonation potential
pKa (strongest basic)8.11Chemaxon predictionProtonation at physiological pH
AGP BindingCorrelated with log Pn-octanol partitioningHigh plasma protein binding (>95%) to AGP F1/S

Properties

CAS Number

101979-04-8

Product Name

barnidipine hydrochloride

Molecular Formula

C7H13N3O

Synonyms

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.